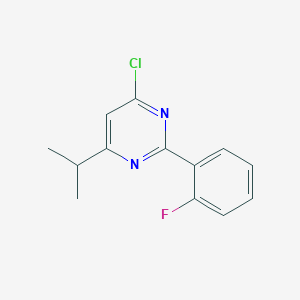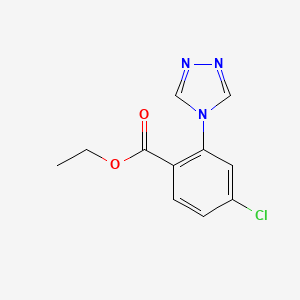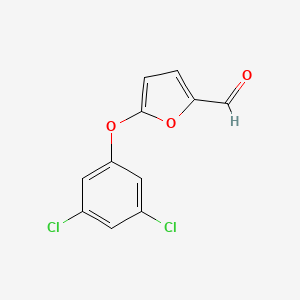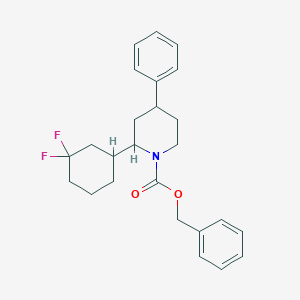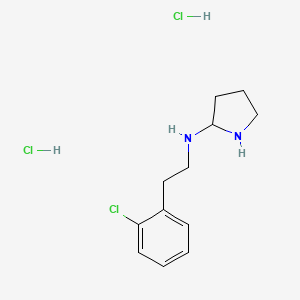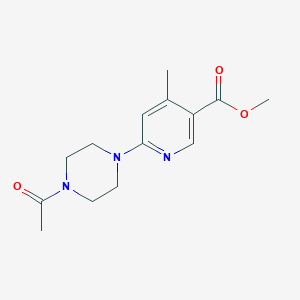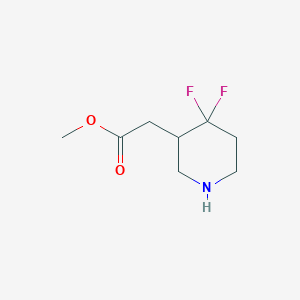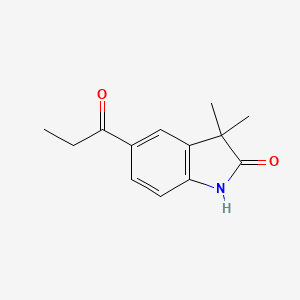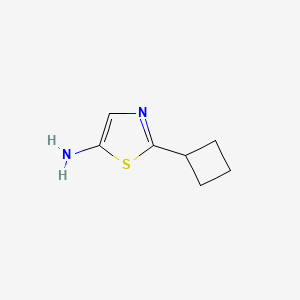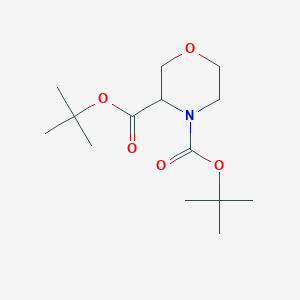
Di-tert-butyl morpholine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl morpholine-3,4-dicarboxylate is an organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis as a temporary protective agent for protecting groups, particularly hydroxyl or amine groups . This compound is characterized by its functional groups, which make it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl morpholine-3,4-dicarboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium bicarbonate to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of organic solvents like toluene or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl morpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl morpholine-3,4-dicarboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of di-tert-butyl morpholine-3,4-dicarboxylate involves its ability to act as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur without interference from the protected groups. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the original functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar in structure but with a methyl group at the 2-position.
N-BOC-3-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester: Another compound used as a protecting group in organic synthesis.
Uniqueness
Di-tert-butyl morpholine-3,4-dicarboxylate is unique due to its specific functional groups and its ability to act as a versatile protecting agent in various chemical reactions. Its stability and ease of removal make it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
ditert-butyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
HKYCOWNUUZENRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11810051.png)


